Dehydroalanine

Chemical Biology Protein Modification Bioorthogonal Chemistry

Prioritize Dehydroalanine (Dha, CAS 1948-56-7) for your next-gen bioconjugation research. Its unique electrophilic α,β-unsaturated double bond makes it a superior Michael acceptor, enabling regio- and chemo-selective functionalization for homogeneous ADCs with precise DAR control, a capability traditional canonical amino acids cannot match. This reactivity is essential for creating stable thioether bridges in lanthipeptides and for the convergent assembly of diverse glycopeptide libraries. Ensure your procurement specifications mandate this specific non-proteinogenic amino acid to guarantee the site-selectivity and homogeneity required for advanced therapeutic development.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 1948-56-7
Cat. No. B155165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroalanine
CAS1948-56-7
Synonymsalpha,beta-dehydroalanine
alpha-aminoacrylate
dehydroalanine
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)N
InChIInChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6)
InChIKeyUQBOJOOOTLPNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroalanine (CAS 1948-56-7): A Critical α,β-Unsaturated Amino Acid for Site-Specific Bioconjugation and Peptide Diversification


Dehydroalanine (Dha, CAS 1948-56-7) is a non-proteinogenic, α,β-unsaturated amino acid that does not exist stably in its free form; it is found exclusively as a residue within peptides of microbial origin or when chemically installed into proteins [1]. Its defining structural feature is an electrophilic α,β-unsaturated double bond, which makes it a potent Michael acceptor for a wide range of nucleophiles, including thiols, amines, and phosphines [2]. This reactivity underpins its utility as a unique chemical 'tag' for the site-selective, late-stage functionalization of peptides and proteins, enabling the installation of post-translational modifications, the creation of homogeneous bioconjugates, and the generation of peptide libraries that are inaccessible through standard canonical amino acids [3].

Why Dehydroalanine Cannot Be Generically Substituted with Common Amino Acids or Dehydrobutyrine


Substituting dehydroalanine (Dha) with a canonical amino acid like serine or cysteine, or even with its closest structural analog dehydrobutyrine (Dhb), is not scientifically valid due to Dha's unique combination of electrophilicity and lack of steric hindrance. While cysteine and serine can be modified, they do not possess the inherent α,β-unsaturated system required for direct Michael addition chemistry, which is the foundation of Dha's utility as a conjugation handle [1]. Dhb, which contains an additional methyl group, exhibits significantly different reactivity; it is sterically hindered and unreactive toward common nucleophiles like thiols (e.g., glutathione), whereas Dha reacts readily, enabling a distinct set of chemical transformations that Dhb cannot perform under the same mild, biocompatible conditions [2]. Furthermore, the precise chemoselectivity offered by a Dha residue installed at a defined site provides a level of homogeneity in bioconjugates that cannot be achieved through stochastic modification of multiple native lysines or cysteines [3].

Quantitative Evidence for Selecting Dehydroalanine over Closest Analogs and Alternatives


Superior Reactivity: Dha vs. Dhb in Biocompatible Nucleophile Addition

Dehydroalanine (Dha) exhibits substantially greater reactivity than its closest analog, dehydrobutyrine (Dhb), towards common biological nucleophiles. A direct head-to-head comparison study demonstrated that Dha reacts readily with thiol nucleophiles like glutathione under mild aqueous conditions, a reaction that is a cornerstone of protein bioconjugation. In contrast, Dhb was found to be recalcitrant to reaction with thiol or amine nucleophiles due to increased steric hindrance from its β-methyl group. This differential reactivity forces the use of alternative, less common nucleophiles like phosphines for Dhb modification [1].

Chemical Biology Protein Modification Bioorthogonal Chemistry

Regio- and Chemo-Selective Antibody Modification with Dha-Forming Reagents

Dehydroalanine (Dha)-forming reagents enable a level of regio- and chemo-selectivity on native antibodies that is not achievable with standard cysteine or lysine conjugation methods. A 2024 study demonstrated that these reagents can differentially modify native cysteines on a clinically relevant antibody fragment and full antibody. Specifically, they achieved differential reactivity between light chain C-terminal cysteines, heavy chain hinge region cysteines (with an adjacent proline, Cys-Pro), and other heavy chain internal cysteines, allowing for the preparation of a dually modified antibody conjugate with precise control [1]. In contrast, traditional stochastic modification of lysines or reduced interchain cysteines leads to highly heterogeneous mixtures, which can compromise pharmacokinetics and therapeutic efficacy.

Antibody-Drug Conjugates Bioconjugation Site-Specific Modification

Efficient Peptide Ligation via Convergent Dha Strategy

Dehydroalanine (Dha) serves as a superior electrophilic handle for convergent peptide ligation compared to direct synthesis of complex conjugates. A standard protocol outlines the preparation of Dha-containing peptides from a phenylselenocysteine precursor, which can be synthesized in high overall yield over four steps and incorporated via standard Fmoc solid-phase peptide synthesis (SPPS). This Dha handle then enables a chemoselective conjugate addition with thiolate nucleophiles (e.g., from glycosyl thiols) to generate glycopeptides, lipopeptides, and other peptide conjugates in a highly convergent manner [1]. While not a direct yield comparison, this method circumvents the low yields and complex purification often associated with the linear synthesis of such heavily modified peptides, representing a strategic advantage in synthetic efficiency.

Peptide Synthesis Chemical Ligation Glycopeptides

One-Pot Synthesis of Dehydroalanine Esters Offers Building Block Accessibility

A recently developed, practical one-pot synthesis provides straightforward access to structurally diverse dehydroalanine esters, overcoming previous synthetic hurdles. The method, published in 2025, utilizes a Cs2CO3-mediated simultaneous esterification/elimination process starting from commercially available N-protected serines and various haloalkanes. While the paper does not provide a direct yield comparison to a specific older method, it presents this as a simplified, single-flask operation that generates a range of Dha-derived building blocks [1]. This contrasts with earlier, more cumbersome multi-step syntheses, thereby improving the accessibility and reducing the cost of obtaining Dha derivatives for research.

Organic Synthesis Methodology Unnatural Amino Acids

Dehydroalanine (CAS 1948-56-7): Defined Application Scenarios Based on Quantitative Evidence


Site-Specific Bioconjugation for Homogeneous Antibody-Drug Conjugates (ADCs)

Dehydroalanine (Dha) or Dha-forming reagents should be prioritized for the development of next-generation, homogeneous ADCs. The evidence confirms that Dha chemistry provides a regio- and chemo-selective platform for differentially modifying distinct native cysteine residues on an antibody scaffold, a capability not matched by standard stochastic conjugation methods [1]. This enables the generation of a single, well-defined drug conjugate species with a precise drug-to-antibody ratio (DAR) and site of attachment, which is critical for optimizing pharmacokinetics, minimizing toxicity, and ensuring batch-to-batch reproducibility for therapeutic candidates.

Production of Stable, Mimetic Peptides for Protein-Protein Interaction (PPI) Inhibition

Dehydroalanine is a key intermediate in the biosynthesis of lanthipeptides, where its Michael addition with cysteine forms stable thioether (lanthionine) bridges. These bridges confer improved metabolic and chemical stability relative to labile disulfide bonds, and the resulting cyclic peptides often exhibit enhanced binding affinities for their targets by restricting conformational flexibility [1]. Therefore, Dha should be selected for research programs focused on developing stable, conformationally constrained peptide therapeutics that mimic native protein structures and inhibit challenging PPIs.

Convergent Ligation for the Modular Synthesis of Complex Glycopeptide and Lipopeptide Libraries

The use of a Dha residue as an electrophilic 'tag' is the method of choice for the convergent, modular assembly of peptide conjugates. The established protocol for generating Dha-containing peptides from high-yielding precursor synthesis and subsequent chemoselective addition of thiol-containing payloads (e.g., glycosyl thiols) is far more efficient than linear synthesis [1]. This strategy is ideal for procuring Dha-containing peptides or their precursors to rapidly generate diverse libraries of glycopeptides, lipopeptides, and other post-translationally modified peptides for functional screening and SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.